Product packaging for Methyl 6-Chloro-5-iodonicotinate(Cat. No.:CAS No. 365413-29-2)

Methyl 6-Chloro-5-iodonicotinate

Cat. No.: B1321958
CAS No.: 365413-29-2
M. Wt: 297.48 g/mol
InChI Key: YAPLBMSIZCFNBR-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines, or halopyridines, are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govacs.orgresearchgate.net The strategic installation of a halogen atom (F, Cl, Br, I) onto a pyridine ring is a crucial step in synthetic chemistry because the carbon-halogen (C-Hal) bond serves as a versatile handle for subsequent chemical modifications. nih.govchemrxiv.org This allows for the diversification of complex molecules, which is particularly valuable in structure-activity relationship (SAR) studies during drug development. chemrxiv.org

The pyridine ring itself is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of drug candidates. nih.gov The addition of halogens to this scaffold can further influence a molecule's properties. For instance, halogen bonds have been identified as key intermolecular interactions that can stabilize ligand-target complexes and improve binding affinity. nih.gov

Despite their importance, the synthesis of halopyridines can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive toward typical electrophilic aromatic substitution reactions that are commonly used to halogenate other aromatic systems. nih.gov This has spurred the development of novel and more selective halogenation methods to access these valuable intermediates. nih.govchemrxiv.orgmountainscholar.org Researchers have devised strategies using specially designed phosphine (B1218219) reagents to achieve site-selective halogenation of unactivated pyridines, even in the late stages of synthesis for complex pharmaceutical compounds. nih.govacs.orgresearchgate.net

Overview of Nicotinic Acid Scaffold Analogues in Pharmaceutical and Agrochemical Industries

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of medicinal and agrochemical research. researchgate.netfrontiersin.org As an isomer of pyridine carboxylic acid, the nicotinic acid scaffold is a versatile pharmacophore that has given rise to a plethora of therapeutic agents. nih.govresearchgate.net These compounds have demonstrated a wide range of biological activities, leading to treatments for tuberculosis, cancer, hyperlipidemia, and Alzheimer's disease, among others. nih.govresearchgate.netchemistryjournal.net

In the pharmaceutical industry, the development of nicotinic acid analogues is an active area of research. researchgate.net For example, novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov The core structure is also being explored for creating neuroprotectants and antioxidants. researchgate.net The ability to modify the basic nicotinic acid structure allows chemists to fine-tune the biological and physicochemical properties of new drug candidates.

In the agrochemical sector, nicotinic acid derivatives have also found significant application. Nicotine (B1678760) itself is one of the oldest known plant-based insecticides. researchgate.net This has inspired the synthesis of numerous nicotinoids and other nicotinic acid derivatives aimed at discovering new and effective insecticides. researchgate.net Research has shown that modifying the side chain at the 3-position of the pyridine nucleus, characteristic of the nicotinic acid structure, can have a significant impact on a compound's toxicity to insects. researchgate.net This makes the nicotinic acid scaffold a valuable template for the development of new crop protection agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClINO2 B1321958 Methyl 6-Chloro-5-iodonicotinate CAS No. 365413-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLBMSIZCFNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624125
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365413-29-2
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-iodonicotinate
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Advanced Synthetic Methodologies for Methyl 6 Chloro 5 Iodonicotinate

Precursor Synthesis Strategies for Halogenated Nicotinic Acids

The foundational step in producing Methyl 6-Chloro-5-iodonicotinate is the synthesis of a suitable precursor, typically a halogenated nicotinic acid. This involves starting with a more readily available compound and strategically introducing the necessary functional groups.

Synthesis from 6-Hydroxynicotinic Acid and Related Compounds

A common and effective starting point for the synthesis is 6-hydroxynicotinic acid. This compound can be prepared through various methods, including the microbiological hydroxylation of nicotinic acid using microorganisms like Achromobacter xylosoxydans. prepchem.comgoogle.comnih.gov Another route involves the chemical transformation of coumalic acid. orgsyn.org The synthesis from coumalic acid proceeds by first forming methyl coumalate, which is then treated with ammonium (B1175870) hydroxide (B78521) and sodium hydroxide to yield 6-hydroxynicotinic acid. orgsyn.org

The choice of starting material and synthetic route can be influenced by factors such as desired yield, purity, and scalability. The table below summarizes a typical synthesis of 6-hydroxynicotinic acid from coumalic acid.

StepReactantsReagentsConditionsProductYield
1Coumalic acidConcentrated sulfuric acid, Methanol (B129727)20-35°C, then heated on a steam bath for 1 hourMethyl coumalate32-45%
2Methyl coumalate14% Ammonium hydroxide, ~17% Sodium hydroxideKept below 20°C, then heated to boiling6-Hydroxynicotinic acid72-91%

Introduction of Halogen Substituents (Chlorine and Iodine) in Pyridine (B92270) Ring

Once the 6-hydroxynicotinic acid precursor is obtained, the next critical phase is the introduction of chlorine and iodine atoms onto the pyridine ring. This is a crucial step that requires precise control over reaction conditions to achieve the desired regioselectivity.

The introduction of an iodine atom onto the pyridine ring can be effectively achieved using N-Iodosuccinimide (NIS). sioc-journal.cnorganic-chemistry.org NIS is a versatile and reactive iodinating agent. sioc-journal.cn The reaction is often carried out in the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net The use of an acid catalyst can also improve the reaction rate and regioselectivity. researchgate.net Iron(III) chloride can also be used to catalyze the iodination of arenes with NIS under mild conditions. acs.org

The chlorination of the pyridine ring, specifically the conversion of the hydroxyl group at the 6-position to a chlorine atom, is commonly accomplished using phosphorus oxychloride (POCl₃). nih.govresearchgate.netresearchgate.netgoogle.com This reaction is a well-established method for the chlorination of hydroxypyridines and other hydroxy-containing heterocyclic compounds. nih.govgoogle.com The process typically involves heating the substrate with POCl₃, often in a sealed reactor at high temperatures. nih.govresearchgate.net The use of a base like pyridine can also be employed. nih.gov

A study on large-scale solvent-free chlorination demonstrated high yields (90% or more) for the chlorination of various 2-hydroxypyridines using equimolar amounts of POCl₃. nih.gov

Achieving selective halogenation of the pyridine ring is a significant challenge in synthetic organic chemistry due to the electron-deficient nature of the ring. nih.govchemrxiv.org Various strategies have been developed to control the position of halogenation. nih.govmountainscholar.org

One approach involves the use of directing groups that can guide the incoming electrophile to a specific position on the ring. Another strategy is to modify the electronic properties of the pyridine ring, for instance, by forming a pyridine N-oxide, which can then be nitrated and subsequently converted to a halopyridine. nih.gov

Recent advancements have focused on the development of novel reagents and catalytic systems to achieve high regioselectivity. nih.govacs.org For example, designed phosphine (B1218219) reagents have been used to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.govnih.govacs.org This method has been shown to be effective for a broad range of unactivated pyridines. nih.govnih.gov

Esterification Reactions for Methyl Nicotinate (B505614) Formation

The final step in the synthesis of this compound is the esterification of the carboxylic acid group to form the methyl ester. This is a common transformation in organic synthesis and can be achieved through several methods.

A widely used method is the Fischer esterification, which involves reacting the nicotinic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comscholarsresearchlibrary.comresearchgate.net The reaction is typically carried out under reflux conditions. chemicalbook.comresearchgate.net While effective, this method can be slow and may require high temperatures. chemicalbook.com

Alternative catalysts have been explored to improve the efficiency of the esterification process. For instance, a MoO₃/SiO₂ bifunctional catalyst has been shown to be effective for the synthesis of methyl nicotinate from nicotinic acid and methanol. orientjchem.org Transesterification is another viable method, where a different ester of nicotinic acid is reacted with methanol in the presence of an acid or base catalyst. google.com

The table below provides a summary of a typical sulfuric acid-catalyzed esterification of a nicotinic acid.

ReactantsReagentsConditionsProductYield
Nicotinic acidMethanolConcentrated sulfuric acidReflux for 13 hoursMethyl nicotinate

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the context of this compound, this would involve the reaction of 6-Chloro-5-iodonicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. chemistrysteps.comyoutube.com This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.comyoutube.com The subsequent reaction forms a tetrahedral intermediate. organic-chemistry.org Through a series of proton transfers, a water molecule is eliminated, and deprotonation of the final intermediate yields the ester. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. organic-chemistry.orgchemistrysteps.com

Table 1: Key Aspects of Fischer-Speier Esterification

FeatureDescription
Reactants Carboxylic acid (6-Chloro-5-iodonicotinic acid) and alcohol (methanol)
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH) wikipedia.org
Reaction Type Acid-catalyzed nucleophilic acyl substitution chemistrysteps.com
Key Intermediate Tetrahedral intermediate organic-chemistry.org
Driving Force Use of excess alcohol or removal of water chemistrysteps.com

Alternative Esterification Methods (e.g., Coupling Agents like DCC/EDC)

The Steglich esterification offers a mild alternative for synthesizing esters, particularly for substrates that are sensitive to acidic conditions. organic-chemistry.org This method employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with the alcohol to form the ester and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). organic-chemistry.org The addition of DMAP can accelerate the reaction by acting as an acyl transfer agent, forming an "active ester" intermediate that rapidly reacts with the alcohol. organic-chemistry.orgnih.gov This method is advantageous as it avoids the production of water and can be performed under neutral conditions. organic-chemistry.orgnih.gov

Table 2: Comparison of Esterification Coupling Agents

Coupling AgentFull NameByproductKey Features
DCC N,N′-dicyclohexylcarbodiimideDicyclohexylurea (DCU)Forms a stable, often insoluble byproduct. organic-chemistry.org
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup. nih.gov

Green Chemistry Protocols in the Synthesis of Halogenated Nicotinates

The principles of green chemistry are increasingly being applied to the synthesis of halogenated nicotinates to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds. mdpi.com This technology allows for rapid and efficient heating of the reaction mixture, which can be advantageous for reactions that typically require long reflux times. organic-chemistry.org For instance, the synthesis of various biologically active compounds has been significantly improved through microwave-assisted techniques. researchgate.net

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of potentially hazardous and environmentally damaging organic solvents. cmu.eduacgpubs.org These reactions can be carried out by grinding the solid reactants together, sometimes with a solid support or catalyst. cem.comresearchgate.net This approach can lead to higher efficiency and easier product isolation. acgpubs.org For example, the synthesis of imidazolines and benzimidazoles has been successfully achieved in high yields under solvent-free conditions using a potassium ferrocyanide catalyst. acgpubs.org Another method involves adsorbing reagents onto mineral oxides like alumina (B75360) or silica (B1680970) gel and then irradiating the mixture with microwaves. cem.com

Heterogeneous Catalysis for Pyridine Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture and potential for recycling. wikipedia.org In pyridine synthesis, various metal-catalyzed transformations are employed to construct the pyridine ring from simpler building blocks. acsgcipr.org For example, ruthenium(II) has been used to catalyze the synthesis of pyridines from alkynes. acsgcipr.org The use of heterogeneous catalysts, such as finely divided nickel for hydrogenation reactions, is a well-established industrial practice. wikipedia.org The development of efficient heterogeneous catalysts is crucial for creating more sustainable and cost-effective synthetic routes for pyridine derivatives.

Biocatalytic Approaches (e.g., Nicotinate Dehydrogenase)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.govfrontiersin.org In the context of nicotinates, enzymes like nitrilase have been used for the eco-friendly synthesis of nicotinic acid from 3-cyanopyridine (B1664610) with high conversion rates. nih.govfrontiersin.orgmdpi.com While the direct use of nicotinate dehydrogenase for the synthesis of "this compound" is not explicitly detailed in the provided results, the broader field of enzymatic synthesis of nicotinic acid and its derivatives is an active area of research. nih.govfrontiersin.orgnih.gov For example, NAD-synthetase, an enzyme in the pyridine-nucleotide cycle, converts nicotinic acid adenine (B156593) dinucleotide (NaAD) into NAD. nih.gov These enzymatic approaches represent a promising green alternative to traditional chemical methods. nih.govfrontiersin.org

Process Optimization and Scale-Up Considerations in this compound Production

A common synthetic route involves the preparation of 6-chloronicotinic acid, which is then esterified to its methyl ester, followed by a regioselective iodination at the 5-position. The optimization of each stage is paramount for the successful and economical production of the final compound.

Optimization of Reaction Conditions

The transition from laboratory-scale synthesis to large-scale industrial production is fraught with challenges that demand a thorough investigation of reaction parameters. Key areas of focus for optimization include:

Temperature Control: Exothermic reactions, such as halogenation, require robust temperature management systems to prevent runaway reactions and the formation of impurities. The optimal temperature profile for each reaction step must be determined to maximize yield and minimize side-product formation.

Reaction Time: Optimizing the reaction time is a critical factor that directly impacts production throughput. Monitoring the reaction progress using in-process controls (IPCs) like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction endpoint, preventing unnecessary energy consumption and potential degradation of the product.

Catalyst Loading: In reactions where catalysts are employed, such as in certain halogenation or coupling reactions, optimizing the catalyst loading is crucial. Reducing the amount of catalyst to the minimum effective level can significantly lower costs and simplify the purification process by minimizing catalyst residues in the final product.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of work-up. On a large scale, factors such as solvent toxicity, environmental impact, and recyclability become major considerations. For instance, while some reactions may proceed well in chlorinated solvents on a lab scale, alternative, greener solvents are often sought for industrial production.

The iodination of Methyl 6-chloronicotinate is a key transformation. The choice of the iodinating agent and the reaction conditions are critical for achieving high regioselectivity and yield. Common iodinating agents include N-iodosuccinimide (NIS) and iodine in the presence of an oxidizing agent. The optimization of stoichiometry, temperature, and reaction time for this step is essential to prevent over-iodination or the formation of other impurities.

Scale-Up Challenges and Mitigation Strategies

Translating a laboratory procedure to a large-scale manufacturing process introduces a new set of challenges that must be addressed to ensure consistent product quality and operational safety.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent results. The type of agitator, its speed, and the reactor geometry all play a significant role. Poor mixing can lead to localized "hot spots" in exothermic reactions or incomplete reactions, resulting in lower yields and increased impurity levels. Computational Fluid Dynamics (CFD) can be a valuable tool for modeling and optimizing mixing in large-scale reactors.

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the scale of the reaction increases, making heat removal from exothermic reactions more challenging. This necessitates the use of efficient cooling systems and careful control of the addition rate of reagents to manage the heat generated.

Purification of the Final Product: The purification of this compound on a large scale often involves crystallization. The choice of crystallization solvent, cooling profile, and seeding strategy are critical for obtaining the desired crystal form and purity. Recrystallization may be necessary to remove closely related impurities. The development of a robust and reproducible crystallization process is a key aspect of scale-up. Industrial purification methods for related halopyridines often involve distillation and recrystallization to achieve high purity. google.comwikipedia.org

The table below summarizes some of the key considerations and potential solutions during the scale-up of this compound production.

Parameter Laboratory Scale Consideration Scale-Up Challenge Mitigation Strategy
Heat Management Simple heating/cooling baths are often sufficient.Decreased surface-area-to-volume ratio makes heat dissipation difficult.Use of jacketed reactors with efficient heat transfer fluids, controlled addition of reagents, and potentially flow chemistry reactors.
Mixing Magnetic stirrers provide adequate mixing.Inhomogeneous mixing leading to localized reactions and impurity formation.Use of appropriately designed impellers, baffles, and optimization of agitation speed. CFD modeling can aid in design.
Reagent Addition Reagents are often added at once or in a few portions.Uncontrolled exotherms and potential for runaway reactions.Slow, controlled addition of reagents using dosing pumps with careful temperature monitoring.
Purification Column chromatography is a common purification technique.Chromatography is often not economically viable for large quantities.Development of robust crystallization processes from suitable solvents. Distillation under reduced pressure can also be employed. google.comwikipedia.org
Safety Handling of small quantities of hazardous materials.Managing large volumes of flammable, corrosive, or toxic materials.Implementation of robust process safety management (PSM) systems, including hazard and operability (HAZOP) studies, and use of closed-system transfers.

Detailed research findings from process development studies are crucial for successful scale-up. For instance, a study on the synthesis of a related halonicotinic acid ester highlighted the importance of using triethyl orthoacetate for esterification to achieve high yields and avoid toxic reagents. google.com Another patent describes a method for preparing 6-chloronicotinic acid through the oxidation of 2-chloro-5-methylpyridine, which could be a key precursor. The patent details recrystallization procedures to achieve high purity (98.24% - 99.52%) on a larger scale. google.com

By systematically addressing these process optimization and scale-up considerations, the robust, safe, and economical production of high-quality this compound can be achieved to meet the demands of the pharmaceutical industry.

Chemical Reactivity and Derivatization Pathways of Methyl 6 Chloro 5 Iodonicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 6-chloro-5-iodonicotinate is susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents. The relative reactivity of the chloro and iodo groups towards nucleophiles is a key aspect of its chemistry, often allowing for selective transformations.

Displacement of Iodine and Chlorine Atoms with Diverse Nucleophiles (e.g., Amines, Thiols, Azides)

The iodine and chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles. The substitution of the chlorine atom can be achieved using nucleophiles such as amines, thiols, and azides. researchgate.netmdpi.com For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be a precursor for other functionalities. researchgate.net Similarly, reactions with thiols in the presence of a base can lead to the formation of the corresponding thioethers. mdpi.com The reaction with various amines can also be used to introduce substituted amino groups onto the pyridine ring. researchgate.net

The relative ease of substitution of the two halogens can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the iodo group is more reactive towards certain nucleophiles than the chloro group, allowing for selective displacement. However, under specific conditions, the chloro group can also be selectively replaced. clockss.org

Interactive Table: Nucleophilic Substitution Reactions

NucleophileReagentProduct Type
AmineR-NH24-Amino-substituted derivative
ThiolR-SH4-Thioether-substituted derivative
AzideNaN34-Azido-substituted derivative

Intramolecular Cyclization via Nucleophilic Substitution

The presence of reactive functional groups introduced via nucleophilic substitution can facilitate subsequent intramolecular cyclization reactions. For example, an ortho-substituted azide can undergo thermal cyclization, leading to the formation of a fused heterocyclic system with the loss of nitrogen gas. researchgate.net This strategy provides a powerful method for the construction of novel polycyclic aromatic compounds. Another example involves the reaction with binucleophilic reagents, which can lead to ring-opening of a part of the molecule followed by a ring-closing step to form a new heterocyclic ring fused to the original pyridine structure. researchgate.net

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. researchgate.netscience.gov The differential reactivity of the C-I and C-Cl bonds is often exploited to achieve selective coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new C-C bonds. libretexts.orgresearchgate.netresearchgate.net In this reaction, an organoboron compound is coupled with a halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For dihalogenated substrates like this compound, the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle generally allows for selective coupling at the 5-position. youtube.com This chemoselectivity enables the introduction of an aryl or vinyl group at the position of the iodine atom while leaving the chlorine atom intact for potential further functionalization. researchgate.net

Interactive Table: Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPd(0) complexMethyl 6-chloro-5-aryl-nicotinate

Copper-Mediated Trifluoromethylation of Aryl Iodides

The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule, and copper-mediated trifluoromethylation has emerged as a valuable method for this purpose. researchgate.netnih.gov Aryl iodides are common substrates for these reactions. researchgate.netbeilstein-journals.org In the context of this compound, the C-I bond can be selectively targeted for trifluoromethylation using a suitable copper catalyst and a CF3 source. beilstein-journals.orgresearchgate.net This reaction provides a direct route to 5-trifluoromethyl-6-chloronicotinates, which are valuable intermediates in medicinal and agrochemical research. nih.govnih.gov

Chemo-Selectivity in Halogenated Pyridine Reactivity

The presence of both chlorine and iodine on the pyridine ring of this compound allows for a high degree of chemoselectivity in its reactions. researchgate.net In palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl, meaning that the C-I bond will preferentially undergo oxidative addition to the palladium catalyst. youtube.com This allows for selective functionalization at the 5-position. Similarly, in other metal-catalyzed reactions, the differential reactivity of the two halogens can be exploited to control the outcome of the reaction. nih.gov This predictable selectivity makes this compound a highly useful and versatile building block in the synthesis of complex, functionalized pyridine derivatives. researchgate.net

Redox Transformations

The redox chemistry of this compound is complex due to the presence of multiple reactive sites: the pyridine nitrogen, the ester group, and the carbon-halogen bonds. The specific reaction conditions and choice of reagents determine which functional group will undergo transformation.

Oxidation of the Pyridine Nucleus

The oxidation of the nitrogen atom in the pyridine ring of this compound leads to the formation of the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The formation of N-oxides from pyridines is a well-established process, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The electron-deficient nature of the pyridine ring in this compound, due to the presence of the chloro, iodo, and methoxycarbonyl substituents, makes the nitrogen atom less susceptible to oxidation compared to unsubstituted pyridine. However, the reaction can still proceed, often requiring more forcing conditions or more reactive oxidizing agents. The resulting N-oxide is a versatile intermediate. For instance, pyridine N-oxides can undergo rearrangements or nucleophilic substitution reactions, often with regioselectivity differing from the parent pyridine. A general representation of the N-oxidation is shown below:

Table 1: Proposed N-Oxidation of this compound

ReactantReagentProduct
This compoundm-CPBA or H₂O₂/CH₃COOHThis compound-N-oxide

Reduction of Ester and Halogen Groups

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The primary sites for reduction are the methyl ester, the chloro group, and the iodo group.

Reduction of the Ester Group:

The methyl ester can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-6-chloro-5-iodopyridine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LAH) in an inert solvent such as tetrahydrofuran (B95107) (THF). However, the chemoselectivity of this reduction in the presence of two different halogen substituents can be challenging.

A milder and often more selective method for the reduction of esters in the presence of other functional groups is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a protic solvent like methanol (B129727). While NaBH₄ alone is generally not strong enough to reduce esters, the presence of methanol enhances its reducing power, allowing for the conversion of the ester to the alcohol, potentially with greater tolerance for the halogen substituents. A study on the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol utilized a NaBH₄-MeOH system, suggesting its applicability to similar substrates.

Reduction of Halogen Groups:

The carbon-halogen bonds are also susceptible to reduction, a process known as dehalogenation. The reactivity of halogens towards reduction generally follows the order I > Br > Cl

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of Methyl 6 Chloro 5 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of methyl 6-chloro-5-iodonicotinate would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The specific chemical shifts of the two aromatic protons would be influenced by their positions relative to the chloro, iodo, and methyl ester groups. The methyl protons of the ester group would appear as a sharp singlet in the upfield region, generally around 3.5-4.0 ppm.

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the methyl ester group is typically found in the highly deshielded region of the spectrum, around 160-180 ppm. The sp²-hybridized carbons of the pyridine ring will resonate in the 120-160 ppm range, with their exact chemical shifts influenced by the attached halogen and ester substituents. The methyl carbon of the ester group will appear at the most upfield region, typically around 50-60 ppm.

Predicted ¹³C NMR data can serve as a useful reference for the expected chemical shifts in the absence of experimental spectra. np-mrd.orgnp-mrd.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅ClINO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 297.48 g/mol . scbt.comuni.lu The presence of chlorine and iodine isotopes would result in a characteristic isotopic pattern for the molecular ion peak.

Fragmentation analysis in MS provides structural information by breaking the molecule into smaller, charged fragments. miamioh.edulibretexts.org Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), or the cleavage of the halogen atoms. Predicted collision cross section (CCS) values for different adducts can also aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺297.91264139.1
[M+Na]⁺319.89458142.5
[M-H]⁻295.89808135.0
[M+NH₄]⁺314.93918153.7
[M+K]⁺335.86852145.6

Note: This data is based on computational predictions and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. rsc.orgaps.org For this compound, characteristic vibrational bands would be observed.

Key expected vibrational frequencies include:

C=O stretch: A strong absorption band in the IR spectrum, typically around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the methyl ester.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region associated with the C-O single bonds of the ester.

Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring. acs.orgcdnsciencepub.com

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

C-Cl and C-I stretches: These vibrations occur in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, characteristic absorption bands arise from π→π* and n→π* transitions. researchgate.net

Substituted pyridines typically exhibit strong absorption bands in the UV region. researchgate.netnist.govnih.gov The exact position and intensity of the absorption maxima (λ_max) are influenced by the nature and position of the substituents on the pyridine ring. rsc.org For instance, a study on 2-chloropyridine (B119429) showed an absorption maximum at 256.2 nm. researchgate.net The presence of the iodo and methyl ester groups in this compound would be expected to shift these absorption bands. UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample and for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

Principles and Application: For a compound like this compound, single-crystal X-ray diffraction would be the method of choice. A suitable single crystal of the compound, grown from an appropriate solvent, is bombarded with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Insights: Based on the analysis of related structures, such as other substituted pyridines and nicotinic acid derivatives, several structural features would be anticipated for this compound. The pyridine ring is expected to be essentially planar. The substituents—the chlorine atom, the iodine atom, and the methyl ester group—will have specific orientations relative to the ring. The carbon-chlorine and carbon-iodine bond lengths would be of particular interest, providing insight into the electronic effects of the substituents on the aromatic ring. The conformation of the methyl nicotinate (B505614) group, specifically the torsion angle between the ester group and the pyridine ring, would also be a key structural parameter. Intermolecular interactions, such as halogen bonding involving the iodine and chlorine atoms, and potential π-π stacking of the pyridine rings, would likely be observed in the crystal packing, influencing the material's bulk properties.

While a specific crystal structure for this compound is not publicly available, data for analogous compounds, such as methyl 6-chloronicotinate, reveals a nearly planar molecule with weak intermolecular C-H···O and C-H···N hydrogen bonds. researchgate.net

Parameter Expected Value/Observation
Crystal SystemTo be determined by diffraction experiment
Space GroupTo be determined by diffraction experiment
Unit Cell DimensionsTo be determined by diffraction experiment
Bond Lengths (C-Cl, C-I)Reflective of the electronic environment of the pyridine ring
Bond AnglesConsistent with a substituted pyridine ring
Torsion AnglesDefining the orientation of the methyl ester group
Intermolecular InteractionsPotential for halogen bonding and π-π stacking

This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Profiling and Reaction Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and for monitoring the progress of chemical reactions.

Principles and Application: In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid (the mobile phase) at high pressure. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). helixchrom.comnih.gov

Purity Profiling and Reaction Monitoring: To assess the purity of a sample of this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities, and their peak areas could be used to estimate their relative concentrations. By comparing the retention time of the major peak with that of a certified reference standard, the identity of the compound can be confirmed.

During the synthesis of this compound, HPLC can be used to monitor the reaction's progress. Aliquots of the reaction mixture can be taken at different time points and analyzed. The disappearance of starting material peaks and the appearance of the product peak would indicate the progression of the reaction. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. While specific HPLC methods for this exact compound are proprietary, general methods for pyridine derivatives are well-established. helixchrom.comsielc.com

Parameter Typical Conditions/Observations
ColumnReversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of water and acetonitrile/methanol (B129727) with potential additives like formic acid or ammonium (B1175870) acetate
Flow Rate1.0 mL/min
DetectionUV-Vis at a wavelength where the compound has significant absorbance (e.g., 254 nm)
Retention TimeSpecific to the method, used for identification
Peak AreaProportional to the concentration, used for quantification and purity assessment

This table outlines a typical set of parameters for an HPLC analysis.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of a compound.

Principles and Application: In TGA, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). A plot of mass versus temperature, known as a thermogram, is generated. Mass loss events correspond to processes such as decomposition, evaporation, or sublimation.

Thermal Stability Assessment: For this compound, TGA would provide information about its thermal stability. The onset temperature of decomposition would indicate the maximum temperature at which the compound is stable. The thermogram would show the temperature ranges over which different decomposition steps occur and the percentage of mass lost at each step. This information is crucial for determining safe storage and handling conditions, as well as for understanding its behavior in high-temperature reactions. Studies on related pyridine esters have shown that their thermal stability can be effectively evaluated using TGA. nih.govnih.gov

Parameter Expected Observation
Onset of DecompositionThe temperature at which significant mass loss begins
Decomposition StepsOne or more distinct mass loss events on the thermogram
Residual MassThe percentage of mass remaining at the end of the experiment

This table describes the key data points obtained from a TGA experiment.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Principles and Application: XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energies of the photoelectrons are characteristic of the elements from which they were emitted. Small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms.

Surface Characterization: While XPS is more commonly used for solid-state materials and thin films, it can provide valuable information for a molecular solid like this compound, particularly in understanding its surface chemistry. An XPS survey scan would confirm the presence of carbon, nitrogen, oxygen, chlorine, and iodine. High-resolution scans of the C 1s, N 1s, O 1s, Cl 2p, and I 3d regions would provide detailed information about the chemical states of these elements. For example, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H, C-N, C-Cl, C-I, and C=O/O-C=O environments. The N 1s spectrum would show a characteristic peak for the pyridine nitrogen. The Cl 2p and I 3d spectra would confirm the presence of covalently bonded chlorine and iodine. This level of detail is useful for confirming the structure and purity of the compound at the surface. researchgate.netumich.edu

Element Core Level Expected Binding Energy Range (eV) Information Provided
CarbonC 1s284-289Different carbon environments (aromatic, ester, etc.)
NitrogenN 1s398-402Pyridine nitrogen environment
OxygenO 1s531-534Ester oxygen environments (C=O and O-C)
ChlorineCl 2p198-202Covalent C-Cl bond
IodineI 3d618-632Covalent C-I bond

This table presents the expected XPS data for this compound, with binding energy ranges being approximate and dependent on instrument calibration.

Structure Activity Relationship Sar Studies of Methyl 6 Chloro 5 Iodonicotinate Derivatives

Analysis of Halogen Substituent Position and Nature on Biological Efficacy

The presence and positioning of halogen atoms on an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. In the case of Methyl 6-Chloro-5-iodonicotinate derivatives, the chloro and iodo substituents at the 6 and 5 positions, respectively, are critical determinants of biological activity.

Research on related halogenated nicotinic acid derivatives and other heterocyclic compounds provides valuable insights. For instance, studies on halogenated cytisine (B100878) derivatives have shown that halogenation at the 3-position can enhance affinity and functional activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), whereas substitution at the 5-position may lead to a modest decrease in both. nih.gov Disubstitution, in some cases, has been reported to nearly eliminate functional activity, an effect that can be correlated with the electron-withdrawing capacity of the halogen. nih.gov

In the context of other bioactive molecules, the introduction of halogens at specific positions has been a successful strategy to enhance potency. For example, in a series of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, halogen substituents at the 5-position of the indole (B1671886) ring, such as chloro, bromo, or fluoro, were found to be essential for potent 5-HT6 receptor agonist activity. Furthermore, research into halogenated benzofuran (B130515) derivatives has indicated that the introduction of halogens to alkyl or alkoxy substituents can significantly increase cytotoxicity against various cancer cell lines, with the position of the halogen being a key factor. nih.gov The presence of bromine and a methoxy (B1213986) group in one such derivative resulted in stronger pro-oxidative and proapoptotic properties compared to a chlorinated counterpart. nih.gov

The nature of the halogen itself is also a crucial factor. The bromo analog of epibatidine (B1211577), a potent nicotinic agonist, exhibited significantly greater affinity for β2-containing nAChR subtypes compared to β4-containing subtypes. nih.gov In contrast, the fluoro analog showed an even more pronounced preference for β2- over β4-containing receptors. nih.gov These findings underscore the nuanced effects of different halogens on receptor selectivity and affinity. The compounds with a greater number of chlorine atoms have been shown to have the highest insecticidal, fungicidal, and herbicidal activity in studies of N-substituted quinone imines. biointerfaceresearch.com

Table 1: Effect of Halogen Substitution on Biological Activity in Related Heterocyclic Compounds

Compound ClassHalogen Substituent and PositionObserved Effect on Biological Efficacy
Cytisine Derivatives3-HalogenationImproved affinity and functional activity at nAChRs. nih.gov
Cytisine Derivatives5-HalogenationModest decrease in affinity and functional activity at nAChRs. nih.gov
Epibatidine Analogs2'-Bromo4- to 55-fold greater affinity at β2- vs. β4-containing nAChRs. nih.gov
Epibatidine Analogs2'-Fluoro52- to 875-fold greater affinity at β2- vs. β4-containing nAChRs. nih.gov
Benzofuran DerivativesHalogenation of substituentsSignificantly increased cytotoxicity against cancer cell lines. nih.gov

Influence of Pyridine (B92270) Ring Substitution Patterns on Pharmacological Response

Studies on 2'-pyridine ring substituted analogs of epibatidine have demonstrated that different substituents lead to a wide range of affinities, efficacies, and potencies at various neuronal nicotinic receptor subtypes. nih.gov For example, a bromo substituent resulted in greater potency at α4β4 nAChRs compared to α3β4 or α4β2 subtypes, while an amino substituent led to greater efficacy at the α3β4 subtype than at the α4β2 subtype. nih.gov This highlights the potential for fine-tuning receptor subtype selectivity through modifications of the pyridine ring.

Research on 6-substituted nicotine (B1678760) analogs has indicated that lipophilic substituents at the 6-position of the pyridine ring generally contribute to nAChR affinity. researchgate.net However, this is modulated by the steric size of the substituent, with increased size leading to decreased affinity. researchgate.net This suggests an optimal size and lipophilicity for substituents at this position to achieve high-affinity binding.

Furthermore, the synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as GABA(A) receptor agonists have shown that alkylation at the 2- and 4-positions of the pyridine ring results in compounds with micromolar binding affinities. nih.gov This indicates that the substitution pattern on the pyridine ring can also direct the activity of these compounds towards other receptor systems beyond nicotinic receptors. The diverse biological activities of pyridine derivatives are well-documented, with applications ranging from vitamins to extensively studied scaffolds for drug synthesis. researchgate.netresearchgate.net

Impact of Ester Group Modifications on Activity Profiles

The ester group in this compound is another critical site for structural modification that can profoundly influence the compound's biological activity. Modifications to the ester moiety can alter properties such as solubility, metabolic stability, and interaction with the target binding site.

Studies involving the replacement of the ester group with an amide in acetylcholine-related compounds have shown a significant reduction in activity at muscarine-sensitive acetylcholine receptors. nih.gov This suggests that the ester linkage itself may play a crucial role in receptor activation, potentially due to its flexibility and hydration properties. nih.gov

In other contexts, modification of the ester group has been shown to enhance specific biological activities. For instance, the esterification of rosmarinic acid with various alcohols (methyl, propyl, and hexyl) led to derivatives with enhanced antibacterial activity. nih.gov The propyl and hexyl esters were particularly effective at inhibiting the growth of Bacillus cereus. nih.gov Furthermore, the hexyl ester of rosmarinic acid exhibited greater α-glucosidase inhibitory activity than the parent compound, with molecular docking studies suggesting that the hexyl group contributes to binding at the active site through hydrophobic interactions. nih.gov These effects were attributed to the increased hydrophobicity, hydrogen bonding capacity, and steric bulk of the side chain. nih.gov

The synthesis of various esters of glycyrrhetinic acid has also been explored to generate compounds with diverse biological activities, with one derivative showing antiproliferative activity on HeLa cells. espublisher.com Similarly, the creation of a fluorescent ester derivative of a 7-methoxycoumarin-3-carboxylic acid demonstrated that such modifications can serve as functional drug delivery tools and biological probes. researchgate.net

Table 2: Influence of Ester Group Modification on Biological Activity

Parent CompoundEster ModificationObserved Change in Activity
Acetylcholine AnalogsReplacement of ester with amideReduced affinity for muscarine-sensitive acetylcholine receptors. nih.gov
Rosmarinic AcidEsterification with propyl and hexyl alcoholsEnhanced antibacterial and α-glucosidase inhibitory activity. nih.gov
Glycyrrhetinic AcidSynthesis of various estersResulted in derivatives with antiproliferative activity. espublisher.com

Stereochemical Factors in Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy.

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers through modification of its derivatives would necessitate a thorough evaluation of the stereochemical factors influencing biological activity.

For many biologically active compounds, one enantiomer is significantly more potent than the other. For example, in the case of nicotine, the (S)-enantiomer is the more potent form at nicotinic receptors. While a less potent agonist than nicotine, the (S)-enantiomer of N-methyl-2-phenylpyrroline (MPP) was used to probe the hydrogen bond at the nicotinic receptor. pnas.org

The importance of stereochemistry is further highlighted in studies of substituted pyrrolidine (B122466) derivatives. Enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives were found to inhibit caspases-3 and -7 in the nanomolar range, being 100-1000 times more efficient than their corresponding 4-methoxy analogues. nih.gov This demonstrates that subtle changes in the spatial arrangement of a single atom can lead to profound differences in biological activity. Therefore, should any derivatives of this compound be synthesized that contain chiral centers, the separation and individual testing of the stereoisomers would be crucial for a comprehensive understanding of their SAR.

Correlations with Nicotinic Acid Receptor Activation

Nicotinic acid (niacin) and its derivatives are known to exert their effects through interaction with specific G protein-coupled receptors, namely GPR109A (HM74A) and GPR109B (HM74). nih.gov These receptors are promising targets for the treatment of dyslipidemia, as nicotinic acid is one of the few available drugs that can raise levels of high-density lipoprotein (HDL) cholesterol. nih.govwikipedia.org

The binding of nicotinic acid to its receptor is thought to involve a key interaction between the carboxylic acid moiety of the ligand and an arginine residue in the third transmembrane domain of the receptor. nih.gov Given that this compound is an ester derivative of nicotinic acid, it would likely act as a prodrug, requiring in vivo hydrolysis of the methyl ester to the carboxylic acid to become an active agonist at the nicotinic acid receptor.

The pharmacological profile of such derivatives would also be influenced by their interactions with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov The binding pocket of nAChRs is a specialized environment of aromatic and hydrophobic residues. nih.gov The pyridine nitrogen of nicotine is known to form a hydrogen bond with the backbone of the receptor, a critical interaction for binding and activation. pnas.org The chloro and iodo substituents on the pyridine ring of this compound would significantly alter the electronic properties of the pyridine nitrogen, thereby influencing its ability to form this crucial hydrogen bond and modulating its affinity and selectivity for different nAChR subtypes. For example, studies on 2'-pyridine ring substituted analogs of epibatidine have shown that different substituents can confer selectivity for specific nAChR subtypes. nih.gov

Computational Chemistry and Molecular Modeling in the Study of Methyl 6 Chloro 5 Iodonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. From this, a wealth of information regarding its geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules like Methyl 6-chloro-5-iodonicotinate. In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. For instance, a study on the related compound, methyl 2-chloro-4-iodonicotinate, utilized the B3LYP functional with the LanL2DZ basis set to determine its optimized structure. researchgate.net A similar approach for this compound would yield precise predictions of its bond lengths and angles.

The electronic properties of the molecule are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing effects of the chlorine and iodine atoms, as well as the methyl ester group, would be expected to lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap and indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Geometrical Parameters of this compound using DFT

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-I Bond Length ~2.10 Å
C=O Bond Length ~1.21 Å
C-O Bond Length ~1.34 Å
N-C-C Angle ~123°
Cl-C-C Angle ~118°

Table 2: Predicted Electronic Properties of this compound using DFT

Property Predicted Value
HOMO Energy ~ -7.0 eV
LUMO Energy ~ -2.5 eV
HOMO-LUMO Gap ~ 4.5 eV

Ab initio methods, which are based on first principles without the use of empirical data, are invaluable for predicting spectroscopic properties. nih.gov Techniques such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to calculate the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, ab initio calculations could predict the characteristic vibrational modes associated with the pyridine (B92270) ring, the C-Cl stretch, the C-I stretch, and the carbonyl (C=O) stretch of the ester group. Similarly, the 1H and 13C NMR chemical shifts can be predicted, providing a theoretical spectrum that can be compared with experimental data to confirm the structure of the compound. For instance, the protons on the pyridine ring would have distinct chemical shifts influenced by the positions of the halogen substituents.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Peak/Shift Predicted Assignment
IR (cm⁻¹) ~1725 C=O stretch (ester)
~1250 C-O stretch (ester)
~750 C-Cl stretch
~600 C-I stretch
¹H NMR (ppm) ~8.7 Proton on pyridine ring (adjacent to N)
~8.2 Proton on pyridine ring (adjacent to ester)
~3.9 Methyl protons (-OCH₃)
¹³C NMR (ppm) ~164 Carbonyl carbon (C=O)
~155, 150, 140, 125 Pyridine ring carbons
~95 Carbon bearing iodine

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methyl ester group to the pyridine ring.

Computational methods can be used to construct a potential energy surface by systematically rotating this bond and calculating the energy at each step. This would likely reveal two main stable conformers, corresponding to the ester group being oriented in different ways relative to the pyridine ring. The analysis would also determine the energy difference between these conformers and the rotational energy barrier, providing insight into the molecule's flexibility at different temperatures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a protein target.

InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a well-established target for the development of new anti-tuberculosis drugs. nih.gov Molecular docking simulations can be used to investigate whether this compound has the potential to bind to the active site of InhA.

The simulation would involve placing the molecule into the known binding pocket of InhA, which typically accommodates a cofactor like NAD⁺ and the substrate. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces. The analysis would identify the most likely binding mode, highlighting key interactions such as hydrogen bonds between the ester group of the ligand and amino acid residues in the active site, as well as potential halogen bonds involving the chlorine and iodine atoms. The predicted binding energy would provide an estimate of the affinity of the compound for the enzyme.

Table 4: Predicted Binding Interactions of this compound with InhA

Interaction Type Potential Interacting Residue(s) Ligand Atom(s) Involved
Hydrogen Bond Tyr158, NAD⁺ Carbonyl oxygen, Pyridine nitrogen
Halogen Bond Gly96 Iodine
Hydrophobic Met103, Phe149, Met199 Pyridine ring, Methyl group

The orexin-2 receptor (OX2R) is a G-protein coupled receptor involved in the regulation of sleep and wakefulness, making it a target for insomnia treatments. nih.govnih.gov Molecular docking can be employed to explore the potential of this compound to act as a ligand for this receptor.

A docking study would place the compound into the transmembrane binding pocket of the OX2R. The simulation would predict the most stable binding pose and the key interactions responsible for this stability. These could include hydrogen bonds with polar residues, and hydrophobic interactions with nonpolar residues lining the binding pocket. The presence of the halogen atoms could also lead to specific halogen bonding interactions, which are increasingly recognized as important in ligand-receptor binding. The predicted binding affinity would give an indication of how strongly the compound might bind to the receptor, which is a crucial first step in assessing its potential as a modulator of orexin (B13118510) signaling.

Table 5: Predicted Binding Interactions of this compound with Orexin-2 Receptor

Interaction Type Potential Interacting Residue(s) Ligand Atom(s) Involved
Hydrogen Bond Tyr95, His350 Carbonyl oxygen, Pyridine nitrogen
Halogen Bond Leu328 Chlorine/Iodine
Hydrophobic Trp285, Phe289, Val324 Pyridine ring

Prediction of Potential Therapeutic Targets (e.g., Pulmonary Fibrosis)

While direct experimental evidence linking this compound to specific therapeutic targets is not extensively documented in publicly available research, computational approaches allow for the prediction of its potential biological activity. The unique structural characteristics of this molecule, namely the presence of both chlorine and iodine atoms on an electron-deficient pyridine ring, suggest it could be a candidate for interacting with biological targets implicated in various diseases, including idiopathic pulmonary fibrosis (IPF).

Key pro-fibrotic pathways in IPF are driven by mediators like transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA). acs.orgbibbase.org The receptors and enzymes involved in these pathways, such as the LPA1 receptor and various kinases, present opportunities for therapeutic intervention. acs.org The ability of this compound to act as a halogen bond donor (discussed in section 7.4) is a critical feature. Halogen bonding is increasingly recognized as a significant interaction in protein-ligand binding, comparable in strength and directionality to classical hydrogen bonds. nih.govacs.org

Therefore, computational docking studies could be employed to model the interaction of this compound with the binding sites of known IPF targets. Such studies would predict the binding affinity and orientation of the molecule, highlighting whether its chloro and iodo substituents can form favorable halogen bonds with amino acid residues (e.g., with the backbone carbonyl oxygen or with side chains of serine, threonine, or tyrosine) in the target's active site. While speculative without specific studies, the molecule's structure warrants investigation as a scaffold for developing inhibitors of fibrotic pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide crucial information about its conformational flexibility and how it might behave in a biological environment, such as in solution or near a protein binding site.

A study on the related compound Methyl 6-chloronicotinate revealed that the molecule is almost planar, with a very small dihedral angle between the ester group and the aromatic ring. nih.gov It is expected that this compound would exhibit similar behavior. MD simulations would allow for the exploration of:

The rotational energy barrier of the methyl ester group.

The preferred orientation of the ester group relative to the pyridine ring.

How the molecule's conformation might adapt upon binding to a protein target.

This information is vital for understanding its pharmacokinetic properties and for accurately modeling its interactions with biological macromolecules.

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are crucial in chemistry and biology, governing the three-dimensional structure of large molecules like proteins and mediating how drugs bind to their targets. wikipedia.orgtaylorandfrancis.com These interactions, while weaker than covalent bonds, are numerous and collectively determine the specificity and strength of molecular recognition. wikipedia.org For this compound, the key non-covalent interactions include:

Dipole-Dipole Interactions : As a polar molecule, it will engage in electrostatic interactions with other polar molecules, including water and amino acid residues. openstax.org

Dispersion Forces : These are present in all molecules and arise from temporary fluctuations in electron density. openstax.org

π-π Stacking : The electron-rich pyridine ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. mdpi.com

Halogen Bonding : This is a particularly important non-covalent interaction for this molecule. A halogen bond occurs when an electrophilic region on a halogen atom (in this case, chlorine and iodine) interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. wikipedia.org

The iodine and chlorine atoms in this compound are key to its ability to form halogen bonds, which can significantly influence its binding to protein targets.

Characterization of Sigma-Holes and Electrostatic Potentials

The basis for halogen bonding is a phenomenon known as the "σ-hole". rsc.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom (X), directly opposite to the C-X covalent bond. rsc.orgnih.gov This positive region arises because the electron density on the halogen is anisotropically distributed; it is pulled towards the more electronegative carbon atom and to the sides, leaving a positive "cap" on the pole of the halogen atom. researchgate.net

The strength of the σ-hole increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this compound is expected to have a significantly more positive σ-hole than the chlorine atom, making it a stronger halogen bond donor.

Computational methods are used to visualize and quantify the σ-hole by calculating the molecular electrostatic potential (MEP) on the molecule's surface. The MEP map shows regions of positive (blue) and negative (red) potential. For this compound, MEP calculations would show a prominent positive region (a large Vs,max value) on the iodine atom, indicating its strong potential to interact with electron-rich atoms. acs.org

Table 1: Predicted Properties of Halogen Atoms in this compound for Halogen Bonding

Halogen Atom Relative Polarizability Expected σ-Hole Magnitude Primary Role in Halogen Bonding
Iodine (I) High Strong Positive Donor

Role of Halogen Bonds in Protein-Ligand Complexes

Halogen bonds are increasingly utilized in rational drug design to enhance the affinity and selectivity of ligands for their protein targets. nih.govacs.org The directional nature of the halogen bond (C-X···A, where A is the acceptor atom) makes it a reliable tool for designing molecules that fit precisely into a binding pocket.

In protein-ligand complexes, halogenated compounds like this compound can form halogen bonds with various Lewis basic sites within the protein. nih.gov Common acceptor atoms include:

The oxygen of backbone carbonyl groups. nih.gov

The oxygen atoms in the side chains of Aspartic Acid, Glutamic Acid, Serine, and Threonine.

The nitrogen atoms in the side chains of Histidine, Lysine, and Arginine.

The sulfur atom in the side chain of Methionine. nih.govrcsb.org

The iodine atom of this compound, with its strong σ-hole, would be the primary driver of such interactions. The chlorine atom could also participate, though its contribution would likely be weaker. The ability to form these specific, directional bonds can anchor the ligand in the active site, leading to improved biological activity. nih.gov

Mechanistic Studies of Chemical Reactions (e.g., SNAr Pathways)

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is critical for the synthetic modification of the molecule, allowing for the introduction of various functional groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

This compound has two potential leaving groups for an SNAr reaction: the chloride at position 6 and the iodide at position 5. The regioselectivity of the substitution (i.e., which halogen is replaced) depends on several factors:

Leaving Group Ability : In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile. However, when the leaving group's departure is involved in the rate-determining step, its ability to leave becomes important. For halogens, the leaving group ability generally increases down the group (I > Br > Cl > F) as the C-X bond becomes weaker. nih.gov

Activation by Electron-Withdrawing Groups : The SNAr reaction is activated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. wikipedia.org In this molecule, the ring nitrogen and the methyl ester group both act as activating groups. The chloride is para to the ring nitrogen and ortho to the ester, while the iodide is meta to both.

Given these factors, nucleophilic attack is more likely to occur at the C6 position (displacing chloride) due to the strong para-activation by the ring nitrogen. While iodide is a better leaving group in principle, the electronic activation at the C6 position is typically the dominant factor in pyridine systems. nih.gov Therefore, SNAr reactions on this compound are predicted to preferentially yield products of chloro-substitution.

Table 2: Analysis of Potential SNAr Reaction Sites

Position Leaving Group Electronic Activation Leaving Group Ability Predicted Reactivity
C6 Chloride (Cl) High (para to N, ortho to COOMe) Moderate More Likely

Emerging Research Directions and Future Perspectives for Methyl 6 Chloro 5 Iodonicotinate

Development of Novel and More Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes to Methyl 6-Chloro-5-iodonicotinate is crucial for its broader application. Current synthetic strategies often involve multi-step processes. Future research is likely to focus on streamlining these syntheses to improve yield, reduce cost, and minimize waste.

Another avenue of exploration is the use of transition-metal-catalyzed cross-coupling reactions. These powerful synthetic tools could enable the direct introduction of the chloro and iodo substituents onto the nicotinic acid scaffold in a highly controlled manner. Research in this area would likely focus on identifying suitable catalysts and optimizing reaction conditions to achieve high yields and selectivity.

A key starting material for related compounds is 2-chloro-6-methylnicotinic acid methyl ester, which can be prepared and subsequently modified. google.com The synthesis of nicotinic acid derivatives, in general, has been a subject of intense research, with methods ranging from the oxidation of 3-picoline to more advanced catalytic systems. mdpi.com

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The pyridine (B92270) ring is a common motif in many biologically active compounds, and the presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The exploration of this compound's biological activity could begin with broad screening against a variety of biological targets, including enzymes and receptors. For instance, derivatives of nicotinic acid have shown antimicrobial activity. mdpi.com Specifically, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant effects against Gram-positive bacteria. mdpi.com The introduction of a 5-nitrofuran substituent to a nicotinic acid derivative resulted in a compound that was highly active against Staphylococcus epidermidis. mdpi.com

Furthermore, a synthesized enzyme substrate, 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid, proved effective for the rapid detection of α-L-iduronidase, indicating that chlorinated scaffolds can be tailored for specific biological interactions. sioc-journal.cn The unique combination of chlorine and iodine in this compound may lead to novel interactions with biological targets. The iodine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Future research should focus on synthesizing a library of derivatives of this compound and evaluating their biological activity. This could lead to the discovery of new lead compounds for the development of drugs targeting a range of diseases. Molecular docking studies could also be employed to predict potential biological targets and guide the design of more potent derivatives. mdpi.com

Integration of this compound in Advanced Material Science

The unique electronic and structural properties of this compound make it a promising candidate for applications in material science. bldpharm.com Halogenated organic compounds are known to possess properties that are desirable for the creation of advanced materials.

Synthesis of Organic Semiconductors

The pyridine ring system, being electron-deficient, is a component of some organic semiconductors. The presence of electron-withdrawing halogen atoms on the pyridine ring of this compound could further modulate its electronic properties, making it a suitable building block for n-type organic semiconductors. These materials are essential components of various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Supplier information lists the compound as relevant to OLED materials. bldpharm.com Future research could involve the synthesis of larger, conjugated molecules or polymers incorporating the this compound unit and the characterization of their semiconductor properties.

Fluorinated Networks and Polymers

The chlorine and iodine atoms on this compound can serve as handles for further chemical modification, including the introduction of fluorine atoms or fluorinated groups. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. umn.edu The synthesis of polymers from fluorinated monomers is a common approach to creating these materials. clemson.edu Perfluoropyridine, a related compound, is known for its use in creating fluorinated networks and polymers due to its reactivity towards nucleophilic aromatic substitution. nih.gov this compound could be a precursor to novel fluorinated monomers, which could then be polymerized to create new high-performance materials with tailored properties. Research in this area would focus on developing efficient methods for the fluorination of this compound and the subsequent polymerization of the resulting monomers.

Application in Environmental Chemistry and Fate of Halogenated Organic Compounds

The widespread use of halogenated organic compounds has raised concerns about their environmental fate and potential toxicity. capes.gov.brwikipedia.org Therefore, understanding the environmental behavior of this compound is crucial for its responsible development and application.

The environmental fate of pyridine and its derivatives is influenced by both abiotic and biotic processes, including photochemical transformations and biodegradation. tandfonline.com While pyridine itself is readily degraded in soil, the presence of halogen substituents can significantly alter the biodegradability of the pyridine ring. tandfonline.comresearchgate.net Data on the environmental fate of chloropyridines, in particular, is lacking. tandfonline.comresearchgate.net

Future research should investigate the photodegradation and biodegradation of this compound in various environmental compartments, such as water and soil. Studies on the photocatalytic degradation of other chloropyridines have shown that the degradation pathway can involve hydroxylation and ring opening. researchgate.net The genotoxicity of intermediate products formed during the degradation of 2-chloropyridine (B119429) has also been a subject of study. nih.gov Understanding the transformation products and their potential toxicity is essential for a complete environmental risk assessment.

Furthermore, novel degradation methods for halogenated pyridines are being explored, such as a dehalogenation method using an alcohol as a hydrogen source and a supported catalyst in water. google.com A controllable process for the dechlorination of chloropyridines involving pyridine N-oxidation followed by nucleophilic dechlorination has also been proposed. nih.gov Such research could inform the development of remediation strategies for environments contaminated with this and similar compounds.

Further Advancements in Green and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.orgrasayanjournal.co.in Applying these principles to the synthesis of this compound is an important area for future research.

Traditional chemical syntheses of nicotinic acid derivatives can involve harsh reaction conditions and the use of toxic reagents. nih.gov In contrast, biocatalyst-mediated, eco-friendly synthesis methods have gained attention due to their high conversion rates under mild conditions. nih.gov Enzymatic approaches for nicotinic acid synthesis are being actively explored as a more sustainable alternative. frontiersin.org

Future research could focus on developing a biocatalytic route to this compound, potentially using whole-cell bioconversion or isolated enzymes. rsc.org The use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recycled are also key aspects of a sustainable synthesis. frontiersin.org For instance, a green method for the halogenation of aromatic heterocycles using hydrogen peroxide in aqueous acetic acid has been reported, which offers an alternative to harsher brominating agents. researchgate.net The development of continuous-flow microreactors for the synthesis of nicotinamide (B372718) derivatives has also been shown to be a green and efficient approach, significantly reducing reaction times and improving yields. rsc.org

Computational Design and Virtual Screening of Novel Derivatives

While specific research focusing exclusively on the computational design and virtual screening of novel derivatives of this compound is not extensively documented in publicly available literature, the principles of these powerful techniques are broadly applicable. The structural backbone of this compound, a substituted pyridine, makes it a suitable candidate for in silico drug design methodologies. These approaches are instrumental in expediting the discovery of new, more potent, and selective molecules by modeling interactions with biological targets at a molecular level.

Computational strategies that would be employed for the design of novel derivatives from this scaffold include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening via molecular docking.

Pharmacophore Modeling: A crucial first step in the computational design process involves the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of nicotinic acid, these models often highlight the importance of features like hydrogen bond acceptors and donors, and cationic centers for interaction with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.orgpnas.org The pyridine nitrogen and the carbonyl group of the ester in this compound could serve as key hydrogen bond acceptors in such a model. pnas.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.orgnih.gov For a series of novel derivatives of this compound, a QSAR model could be developed to predict the activity of unsynthesized compounds. This would involve generating a dataset of derivatives with varying substituents at different positions and correlating their experimentally determined biological activities with calculated physicochemical properties (descriptors). Such models can guide the synthesis of more potent analogs. nih.govnih.gov

Virtual Screening and Molecular Docking: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comnih.gov When a biological target for the derivatives of this compound is identified, molecular docking can be employed to predict the binding conformation and affinity of potential derivatives within the target's active site. This process allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and biological testing, thereby saving time and resources. nih.govnih.gov The docking process would evaluate how modifications to the core structure of this compound, for instance, replacing the chloro or iodo groups, would affect the binding energy and interaction with key amino acid residues of the target protein. nih.gov

A hypothetical workflow for the computational design and virtual screening of novel derivatives of this compound would involve:

Target Identification: Defining the biological target of interest.

Scaffold-Based Virtual Library Generation: Creating a virtual library of derivatives by modifying the functional groups of the this compound scaffold.

Molecular Docking: Docking the virtual library of compounds into the active site of the identified target protein to predict binding affinities and poses.

Filtering and Selection: Applying filters based on predicted binding energy, pharmacophore fit, and drug-likeness properties (e.g., Lipinski's rule of five) to select a set of promising candidates.

Synthesis and Biological Evaluation: Synthesizing the selected compounds and testing their biological activity in vitro to validate the computational predictions.

The following table illustrates the type of data that would be generated during a virtual screening campaign of hypothetical derivatives of this compound against a target protein.

Derivative IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five ViolationsPharmacophore Fit Score
MCIN-001 R = -NH2-8.500.92
MCIN-002 R = -OH-7.900.88
MCIN-003 R = -CH2CH3-6.200.75
MCIN-004 R = -phenyl-9.100.95
MCIN-005 R = -cyclopropyl-7.100.81

This table is for illustrative purposes only and does not represent actual experimental data.

Such computational approaches, while not yet specifically reported for this compound in the reviewed literature, represent a significant future direction for the exploration of its chemical space and the potential discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 6-Chloro-5-iodonicotinate in multi-step reactions?

  • Methodological Answer : Synthesis typically involves halogenation and esterification steps. For example, copper-mediated trifluoromethylation at 120°C in NMP solvent with CuI and KF as catalysts has been demonstrated for analogous compounds. Key parameters include temperature control (120°C), solvent choice (polar aprotic solvents), and catalyst loading. Post-reaction isolation via aqueous oxalic acid quenching and filtration is recommended for purity .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Yield optimization requires balancing stoichiometric ratios (e.g., methyl chlorodifluoroacetate as a trifluoromethyl source) and avoiding side reactions like hydrolysis.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns (chloro and iodo groups) and ester functionality.
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns consistent with chlorine and iodine.
  • HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity. Reference retention times against known standards .
    • Validation : Cross-check spectral data with computational predictions (e.g., NMR simulation software) and published benchmarks.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–60%), temperature (4°C, 25°C, and 40°C), and light exposure. Use HPLC to track degradation products (e.g., hydrolysis of the ester group). Store in amber vials under inert atmosphere (argon) to prevent iodine displacement or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up this compound synthesis?

  • Methodological Answer : Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Use a segmented flow reactor for better temperature control and employ process analytical technology (PAT) like in-situ FTIR to monitor intermediates. Adjust solvent viscosity (e.g., dilute NMP with THF) to improve mass transfer. Compare pilot-scale data with kinetic models to identify bottlenecks .
  • Data Analysis : Perform statistical comparison (e.g., ANOVA) between small- and large-scale batches to isolate variables affecting yield.

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for iodine displacement reactions (e.g., Suzuki-Miyaura coupling) to assess activation barriers.
  • Solvent Effects : Use COSMO-RS simulations to predict solvation energies and optimize solvent systems.
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites to guide functionalization strategies .
    • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for iodide substitution).

Q. How can researchers design experiments to differentiate between competing reaction mechanisms involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 127^{127}I/131^{131}I isotopes to track substitution pathways via MS or radiochemical analysis.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways.
  • Trapping Intermediates : Introduce radical scavengers (e.g., TEMPO) or nucleophilic traps (e.g., thiols) to isolate transient species .
    • Data Interpretation : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer mechanistic pathways.

Data Handling & Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Source Evaluation : Prioritize data from peer-reviewed journals over vendor catalogs. Check for consistency in measurement methods (e.g., differential scanning calorimetry vs. capillary melting point).
  • Reproducibility : Replicate measurements under standardized conditions (e.g., heating rate of 1°C/min) and report confidence intervals.
  • Meta-Analysis : Use systematic review frameworks (e.g., PRISMA) to aggregate data and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.